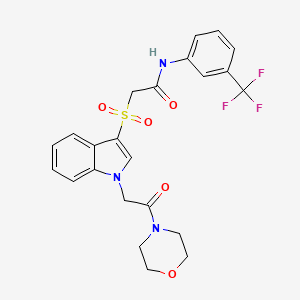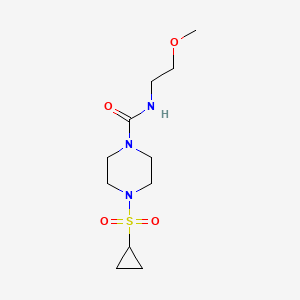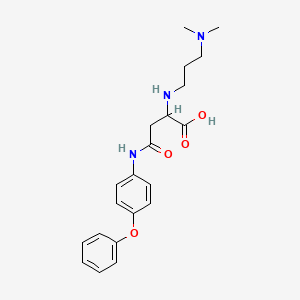![molecular formula C7H14ClN B2722866 6-Methyl-4-azaspiro[2.4]heptane hydrochloride CAS No. 1823957-29-4](/img/structure/B2722866.png)
6-Methyl-4-azaspiro[2.4]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-azaspiro[2.4]heptane hydrochloride is a chemical compound with the molecular formula C7H14ClN . It has a molecular weight of 147.65 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 147.65 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found .Scientific Research Applications
Synthesis and Chemical Transformations
6-Methyl-4-azaspiro[2.4]heptane hydrochloride serves as a key intermediate in the synthesis of various spirocyclic compounds. A notable application involves its role in regioselective cycloaddition reactions, leading to the production of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, as demonstrated by Molchanov and Tran (2013). These compounds are obtained as a mixture of diastereoisomers and highlight the chemical versatility of this compound in facilitating complex cycloaddition reactions (Molchanov & Tran, 2013).
Drug Design and Medicinal Chemistry
In the realm of medicinal chemistry, this compound derivatives have been explored for their potent antibacterial activity against respiratory pathogens. Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines that exhibited significant in vitro and in vivo activities against a range of pathogens, including multidrug-resistant and quinolone-resistant strains. This work underscores the potential of this compound derivatives in developing new antibacterial agents (Odagiri et al., 2013).
Novel Building Blocks for Drug Discovery
The structural uniqueness of this compound derivatives also makes them valuable as novel building blocks in drug discovery. For example, the synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols by Yeh et al. (2012) demonstrates the utility of azaspirocyclic ring skeletons in constructing complex molecular architectures. These structures offer a promising foundation for the development of new therapeutic agents by providing a scaffold for further functionalization and optimization (Yeh et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
6-methyl-4-azaspiro[2.4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWXTQSQHRREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
![Tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2722786.png)





![1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B2722800.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)
